

# Application Notes and Protocols for Whole-Genome Sequencing of *Exserohilum rostratum* Isolates

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## Compound of Interest

Compound Name: *Exserohilone*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the whole-genome sequencing (WGS) of *Exserohilum rostratum*, a fungus of significant clinical and agricultural importance. The information compiled is based on established methodologies from studies investigating fungal outbreaks and plant pathogenicity, offering a foundational guide for research, diagnostics, and the development of novel antifungal therapies.

## Introduction

*Exserohilum rostratum* is a dematiaceous fungus found in soil and on plants. While primarily a plant pathogen, it has been identified as the causative agent in severe human infections, including a major outbreak of fungal meningitis[1][2][3]. WGS has proven to be an invaluable tool for molecular epidemiology, allowing for high-resolution strain tracking, identification of virulence factors, and comparative genomics to understand the genetic diversity within this species[1][2][4]. These protocols are designed to guide researchers through the process of WGS of *E. rostratum* isolates, from sample preparation to bioinformatic analysis.

## Quantitative Genomic Data Summary

The following tables summarize key quantitative data from whole-genome sequencing studies of various *Exserohilum rostratum* isolates. This data is crucial for comparative analyses and for

setting expectations for sequencing projects.

Table 1: Genomic Features of *Exserohilum rostratum* Isolates

| Isolate/Strain                   | Genome Size (Mb) | G+C Content (%) | Number of Scaffolds/Contigs | Number of Predicted Genes | Reference                               |
|----------------------------------|------------------|-----------------|-----------------------------|---------------------------|---|
| Outbreak-associated (mean)       | 33.8             | Not Reported    | Not Reported                | Not Reported              | <a href="#">[1]</a> <a href="#">[2]</a> |
| LWI (from rice)                  | 34.05            | 50.56           | 16 (chromosome-level)       | Not Reported              | <a href="#">[5]</a> <a href="#">[6]</a> |
| ZM170581 (from maize)            | 36.34            | Not Reported    | Not Reported                | Not Reported              | <a href="#">[5]</a>                     |
| Patient Isolate (spinal abscess) | Not Reported     | Not Reported    | 256                         | Not Reported              | <a href="#">[5]</a> <a href="#">[7]</a> |
| Control Isolate                  | Not Reported     | Not Reported    | 1121                        | Not Reported              | <a href="#">[5]</a> <a href="#">[7]</a> |
| BF9006                           | ~30-35           | 49.14 - 51.17   | 99                          | Not Reported              | <a href="#">[8]</a>                     |

Table 2: Single Nucleotide Polymorphism (SNP) Analysis from a Fungal Meningitis Outbreak Investigation

| Comparison   | Number of SNPs | Significance   | Reference                               |
|--|----------------|--|---|
| Among 28 outbreak-associated isolates                    | 8              | Nearly identical genomes, indicating a single source of the outbreak.              | <a href="#">[1]</a> <a href="#">[2]</a> |
| Between any two outbreak isolates                        | $\leq 2$       | High degree of relatedness among outbreak strains.                                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| Outbreak genomes vs. next closest related control strain | ~136,000       | Significant genetic distance between the outbreak strain and other known isolates. | <a href="#">[1]</a> <a href="#">[2]</a> |

## Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the whole-genome sequencing of *Exserohilum rostratum*.

### Fungal Isolate Culture and DNA Extraction

This protocol describes the initial steps of obtaining sufficient high-quality fungal DNA for sequencing.

Materials:

- *Exserohilum rostratum* isolates
- Sabouraud dextrose agar (SDA) or similar growth medium
- Sterile microbiological loops and culture tubes
- Incubator
- Qiagen DNeasy Blood & Tissue Kit
- Microcentrifuge

- Sterile, nuclease-free water

#### Protocol:

- Culture the *Exserohilum rostratum* isolates on Sabouraud dextrose agar plates.
- Incubate the plates at an appropriate temperature (e.g., 25-30°C) until sufficient fungal growth is observed.
- Harvest the fungal mycelia from the agar surface using a sterile loop or scraper.
- Extract genomic DNA from the harvested mycelia using the Qiagen DNeasy Blood & Tissue Kit, following the manufacturer's instructions for fungal DNA extraction[1].
- Elute the purified DNA in a suitable buffer or nuclease-free water.
- Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

## DNA Sequencing Library Preparation

This protocol outlines the steps for preparing the extracted genomic DNA for sequencing on an Illumina platform.

#### Materials:

- Purified genomic DNA (1-2 µg)
- Covaris S2 sonicator or similar shearing device
- Illumina TruSeq DNA PCR-Free Library Prep Kit or Kapa Biosystems Library Preparation Kit
- AMPure XP beads
- Magnetic stand
- PCR thermocycler
- Bioanalyzer or similar fragment analyzer

**Protocol:**

- Shear approximately 1-2 µg of genomic DNA to a mean fragment size of 350-600 bp using a Covaris S2 sonicator[1].
- Prepare the DNA sequencing libraries using either the Illumina TruSeq chemistry or the Kapa Biosystems library preparation kit with an 8-bp index modification[1].
- Perform end-repair, A-tailing, and adapter ligation as per the manufacturer's protocol.
- Use double AMPure bead selection to size-select the library fragments to the desired range[1].
- If necessary, perform a final PCR amplification step to enrich the adapter-ligated fragments.
- Validate the final library quality and concentration using a Bioanalyzer and qPCR.

## Whole-Genome Sequencing

This protocol describes the sequencing of the prepared libraries.

**Platforms:**

- Illumina GAIIx, HiSeq, or NovaSeq
- Pacific Biosciences (PacBio) Sequel system for long-read sequencing to aid in genome assembly[1][7].

**Protocol:**

- Pool the indexed libraries in equimolar concentrations.
- Sequence the pooled libraries on an Illumina platform using a paired-end sequencing approach (e.g., 2x100 bp or 2x150 bp).
- For improved genome assembly, especially for resolving repetitive regions, sequence a high-molecular-weight DNA library on a PacBio platform[1][7].

## Bioinformatic Analysis

This protocol provides a general workflow for the analysis of the raw sequencing data.

### Software:

- FastQC for quality control of raw reads.
- Trimmomatic or similar for trimming and filtering reads.
- CLC Genomics Workbench, ABySS, or Celera Assembler for de novo genome assembly[1][8].
- BUSCO for assessing genome completeness[8].
- Gene prediction and annotation tools (e.g., Augustus, MAKER).
- kSNP or similar tools for SNP calling and phylogenetic analysis[1].

### Protocol:

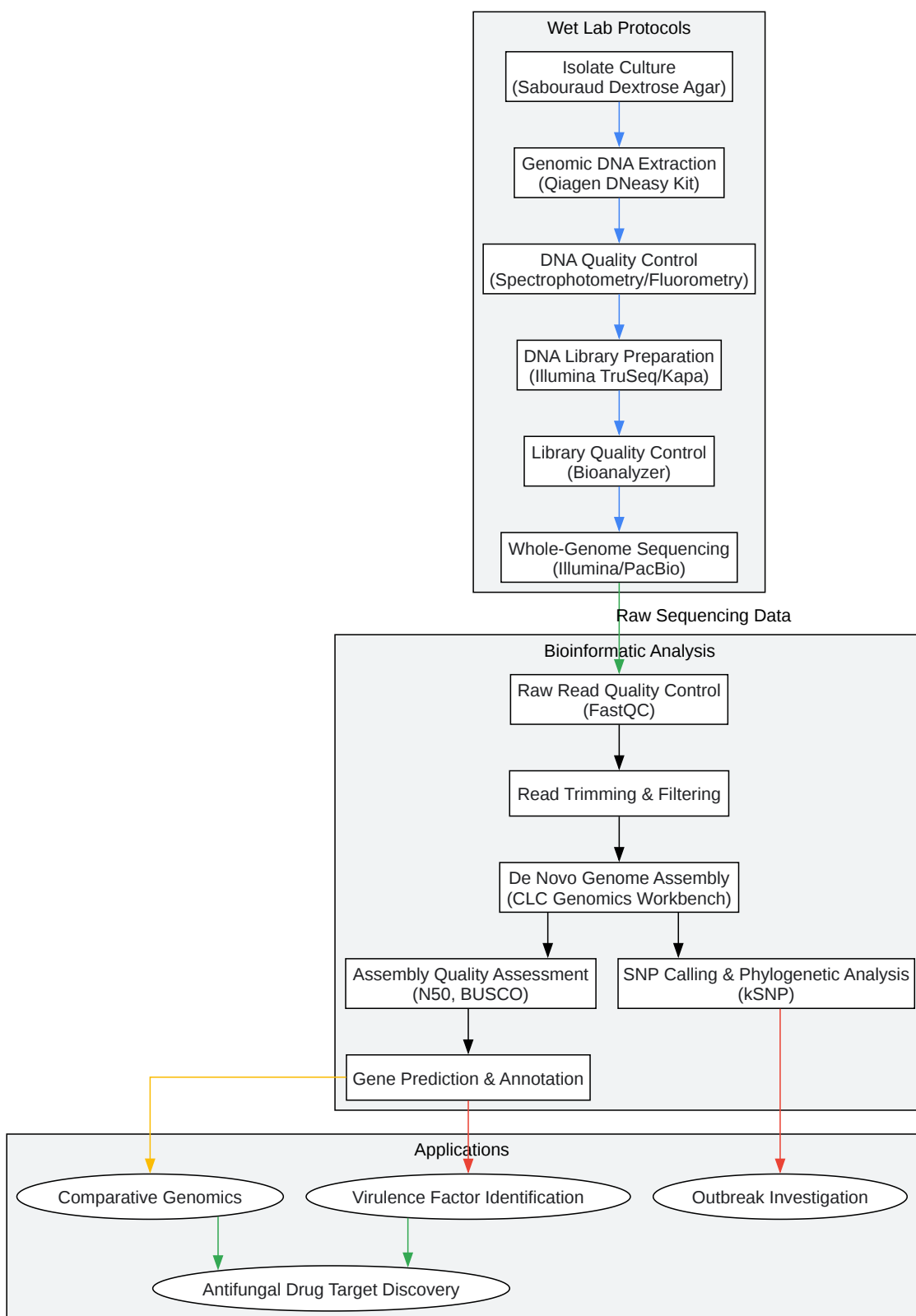
- Quality Control: Assess the quality of the raw sequencing reads using FastQC.
- Read Trimming: Trim adapter sequences and low-quality bases from the reads.
- De Novo Assembly: Assemble the filtered reads into contigs and scaffolds using an assembler like CLC Genomics Workbench with parameters such as a minimum contig length of 300 bp and similarity and length fractions of 0.7[1]. For hybrid assemblies, integrate PacBio long reads with Illumina short reads.
- Assembly Evaluation: Evaluate the quality of the assembly using metrics like N50, L50, and genome completeness with BUSCO[8].
- Gene Prediction and Annotation: Predict protein-coding genes and annotate their functions.
- Comparative Genomics and SNP Analysis: For outbreak investigations, align the reads from each isolate to a reference genome (or a de novo assembled genome from one of the

isolates) to identify SNPs. Construct a phylogenetic tree based on the identified SNPs to infer the genetic relatedness of the isolates<sup>[1]</sup>.

## Visualizations

### Experimental and Bioinformatic Workflow for *Exserohilum rostratum* WGS

The following diagram illustrates the comprehensive workflow from fungal isolate to genomic analysis and interpretation.



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Caption: Workflow for WGS of *Exserohilum rostratum*.



## Applications in Drug Development

The genomic data generated through WGS of *E. rostratum* is pivotal for drug development. Comparative genomics can identify unique genes or pathways in this fungus that could serve as novel antifungal drug targets. For instance, identifying genes essential for virulence but absent in humans can pave the way for targeted therapies with potentially fewer side effects. Furthermore, understanding the genetic basis of antifungal resistance, which can be elucidated through WGS of resistant and susceptible isolates, is critical for developing more effective and durable antifungal agents. High-throughput screening of existing drug libraries against *E. rostratum* can also be guided by genomic insights to repurpose drugs for antifungal therapy[9][10]. Studies have shown that posaconazole, amphotericin B, and itraconazole are generally effective in vitro, while fluconazole is not[11]. WGS can help monitor for the emergence of resistance to these frontline drugs.

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